5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an amino group (NH2), a carboxamide group (CONH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and aromatic rings (phenyl and thiophenyl groups). The presence of a fluorine atom indicates that it’s a fluoroorganic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazole ring might be formed using a click chemistry reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition . The fluorophenyl group could be introduced using a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The electron-withdrawing fluorine atom on the phenyl ring could have significant effects on the electronic structure of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating amino group. The carboxamide group could potentially participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
5-((3-Fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has been explored in various synthetic and biological contexts. A study by Başoğlu et al. (2013) described the synthesis of similar compounds with triazole moieties, demonstrating antimicrobial, antilipase, and antiurease activities. This suggests potential applications in developing antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Application in Peptidomimetics
Ferrini et al. (2015) explored the use of 5-amino-1,2,3-triazole-4-carboxylic acid, a structurally similar compound, in creating peptidomimetics and biologically active compounds. This study highlights the potential of triazole-based scaffolds in drug discovery, particularly in designing novel bioactive molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Antitumor Activity
A related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and found to inhibit the proliferation of some cancer cell lines, as reported by Hao et al. (2017). This indicates the potential of such compounds in cancer research and therapy (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Antimicrobial Agents
Another study by Bawazir & Abdel-Rahman (2018) on fluorinated amino-heterocyclic compounds bearing triazin-3-yl moieties demonstrated significant antimicrobial activity. This study suggests the potential of similar fluorinated triazole compounds in developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-fluoroanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c15-9-3-1-4-10(7-9)17-13-12(18-20-19-13)14(21)16-8-11-5-2-6-22-11/h1-7H,8H2,(H,16,21)(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDNBUTYOOXLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NNN=C2C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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